Technical Monograph: Dichloro(norbornadiene)palladium(II)
Technical Monograph: Dichloro(norbornadiene)palladium(II)
Topic: Dichloro(norbornadiene)palladium(II) [EINECS 235-583-2] Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
EC Number: 235-583-2 | CAS Number: 12317-46-3
Executive Summary
Dichloro(norbornadiene)palladium(II) (PdCl₂(nbd)) is a specialized, air-stable palladium(II) precatalyst widely utilized in advanced organic synthesis and drug discovery. Unlike the ubiquitous tetrakis(triphenylphosphine)palladium(0), which is highly sensitive to air and oxidation, PdCl₂(nbd) offers a robust entry point into palladium catalysis. Its utility stems from the norbornadiene (nbd) ligand: a diene that stabilizes the Pd(II) center during storage but is sufficiently labile to be easily displaced by target ligands (e.g., bulky phosphines, N-heterocyclic carbenes) or substrates under reaction conditions.
This guide details the physicochemical properties, synthesis, mechanistic pathways, and validated experimental protocols for PdCl₂(nbd), positioning it as a critical tool for cross-coupling reactions and aerobic oxidations in pharmaceutical development.
Chemical Characterization & Properties
PdCl₂(nbd) exists as a yellow to orange crystalline powder. It is characterized by a square-planar geometry where the palladium center is coordinated to two chloride ions and the two alkene bonds of the norbornadiene moiety.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Dichloro(bicyclo[2.2.1]hepta-2,5-diene)palladium(II) |
| Common Name | PdCl₂(nbd), Dichloro(norbornadiene)palladium |
| EC Number | 235-583-2 |
| CAS Number | 12317-46-3 |
| Molecular Formula | C₇H₈Cl₂Pd |
| Molecular Weight | 269.46 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Pd Content | ~39.5% |
| Melting Point | 260 °C (decomposes) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃; slightly soluble in acetone; insoluble in water.[1] |
| Stability | Air-stable solid; hygroscopic. Store under inert gas for long-term retention of activity. |
Synthesis of the Catalyst
The synthesis of PdCl₂(nbd) is a self-validating protocol relying on the ligand exchange between a labile palladium source and norbornadiene.
Reaction Logic: Palladium(II) chloride (PdCl₂) is polymeric and insoluble. To form the complex, the polymeric chains must be broken. Norbornadiene acts as a chelating diene, breaking the chloride bridges and forming a discrete, monomeric complex.
DOT Diagram: Synthesis Workflow
Figure 1: Synthesis of PdCl₂(nbd) via acid solubilization and ligand coordination.
Applications in Drug Development
Versatile Precatalyst for Cross-Coupling
In drug discovery, "ligand screening" is vital to optimize reaction yields. PdCl₂(nbd) is superior to Pd(PPh₃)₄ for this purpose. Because the nbd ligand is weakly coordinating compared to phosphines, researchers can add any desired ligand (L) to the reaction mixture. The nbd is displaced in situ, generating the active L_nPd(0) species without interference from residual triphenylphosphine.
Key Reactions:
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Suzuki-Miyaura Coupling: Biaryl synthesis.[2]
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Buchwald-Hartwig Amination: C-N bond formation.
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Catellani Reaction: Uses norbornene/norbornadiene to facilitate ortho-functionalization.
Aerobic Oxidation of Alcohols
PdCl₂(nbd) catalyzes the oxidation of secondary alcohols to ketones using molecular oxygen as the terminal oxidant. This is a "green chemistry" alternative to toxic chromium reagents (e.g., Jones reagent).
Mechanism:
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Ligand Exchange: The nbd ligand is displaced by the solvent (e.g., DMSO) or substrate.
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Alkoxide Formation: Alcohol coordinates to Pd; base assists in deprotonation.
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Beta-Hydride Elimination: The rate-determining step, yielding the ketone and a Pd-Hydride species.
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Reductive Elimination/Oxidation: The Pd-H species reacts with O₂ to regenerate the active Pd(II) catalyst and release water.
DOT Diagram: Aerobic Oxidation Cycle
Figure 2: Catalytic cycle for the aerobic oxidation of alcohols mediated by PdCl₂(nbd).
Experimental Protocol: Aerobic Oxidation of 1-Phenylethanol
Objective: To oxidize 1-phenylethanol to acetophenone using PdCl₂(nbd) as the catalyst under aerobic conditions. This protocol demonstrates the catalyst's utility in oxidative transformations essential for late-stage functionalization of drug intermediates.
Reagents:
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Substrate: 1-Phenylethanol (1.0 mmol)
-
Catalyst: PdCl₂(nbd) (0.05 mmol, 5 mol%)
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Base: Triethylamine (Et₃N) (0.1 mmol) or NaOAc
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Solvent: Toluene or DMSO (anhydrous)
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Oxidant: O₂ (balloon pressure)
Step-by-Step Methodology:
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Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask and cool under argon.
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Charging: Add PdCl₂(nbd) (13.5 mg, 0.05 mmol) and the base (Et₃N, 14 µL) to the flask.
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Solvent Addition: Add anhydrous Toluene (5 mL). Stir for 5 minutes to ensure partial dissolution/dispersion.
-
Substrate Addition: Add 1-Phenylethanol (122 mg, 1.0 mmol) via syringe.
-
Atmosphere Exchange:
-
Critical Step: Evacuate the flask briefly (do not evaporate solvent) and refill with O₂ from a balloon. Repeat three times to ensure an oxygen-saturated atmosphere.
-
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction typically requires 12–24 hours. Monitor by TLC or GC-MS.
-
Workup:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove palladium black (if formed).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate Acetophenone.
Validation Criteria:
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Conversion: >95% conversion by GC-MS.
-
Selectivity: >98% selectivity for ketone (minimal over-oxidation).
Safety & Regulatory Information
Hazard Classification (GHS):
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H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid inhaling dust.
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. While air-stable, storage under nitrogen extends shelf-life.
References
-
Sigma-Aldrich. (Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) Product Sheet.Link
-
Stahl, S. S. Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science 2005 , 309(5742), 1824-1826. Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995 , 95(7), 2457-2483. Link
-
American Elements. Dichloro(norbornadiene)palladium(II) Safety Data Sheet.Link
-
Catellani, M., et al. Palladium-Arene Interactions in Catalytic Intermediates.[1] Journal of the American Chemical Society 2002 , 124(16), 4336-4346. Link
Sources
- 1. Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2,5-Norbornadiene Palladium(II) Dichloride | 12317-46-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
